![molecular formula C9H14N2O3S B2799224 2-Amino-3-({1-[(prop-2-yn-1-yl)carbamoyl]ethyl}sulfanyl)propanoic acid CAS No. 1396962-18-7](/img/structure/B2799224.png)

2-Amino-3-({1-[(prop-2-yn-1-yl)carbamoyl]ethyl}sulfanyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

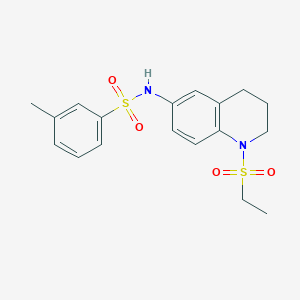

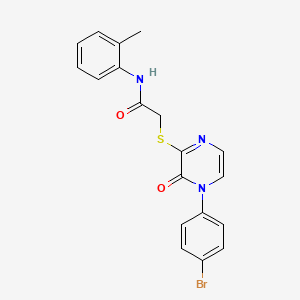

“2-Amino-3-({1-[(prop-2-yn-1-yl)carbamoyl]ethyl}sulfanyl)propanoic acid” is a chemical compound with the molecular formula C9H14N2O3S . It has a molecular weight of 230.28 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an amino group (-NH2), a carboxyl group (-COOH), and a unique side chain attached to the alpha carbon .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (230.28) and molecular formula (C9H14N2O3S) . Other specific properties such as boiling point and storage conditions are not provided in the sources .Wissenschaftliche Forschungsanwendungen

Biomarker Applications in Tobacco and Cancer Research

Measurement of human urinary carcinogen metabolites, including compounds related to 2-Amino-3-({1-[(prop-2-yn-1-yl)carbamoyl]ethyl}sulfanyl)propanoic acid, offers crucial insights into tobacco use and cancer. Notably, metabolites like NNAL and NNAL-Gluc, derived from tobacco-specific carcinogens, serve as valuable biomarkers due to their high sensitivity and specificity. This approach is particularly beneficial for studies on environmental tobacco smoke (ETS) exposure and the evaluation of new tobacco products or harm reduction strategies. The wide application of such urinary carcinogen metabolite biomarkers is anticipated to play a pivotal role in future tobacco-related cancer research (Hecht, 2002).

Environmental and Industrial Applications

Sulfamic acid, with chemical relevance to the discussed compound, is recognized for its environmental friendliness and utility in industrial cleaning. It serves as an alternative to more hazardous electrolytes for metal surface cleaning, effectively removing rusts and lime scales. Despite its corrosive nature, its environmental and toxicity profiles are comparatively favorable. The integration of organic corrosion inhibitors in sulfamic acid-based electrolytes further enhances its application, adhering to the Langmuir adsorption isotherm model and acting as mixed- and interface-type corrosion inhibitors (Verma & Quraishi, 2022).

Bioactive Compound Synthesis and Biological Activity

1-Indanones and their derivatives, which can be synthesized from similar structures, exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Their utility extends to treating neurodegenerative diseases and serving as insecticides, fungicides, and herbicides. This diversity underscores the potential of compounds like this compound in synthesizing bioactive compounds with significant therapeutic and agricultural applications (Turek et al., 2017).

Eigenschaften

IUPAC Name |

2-amino-3-[1-oxo-1-(prop-2-ynylamino)propan-2-yl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-3-4-11-8(12)6(2)15-5-7(10)9(13)14/h1,6-7H,4-5,10H2,2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQCKZNRYSCAPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC#C)SCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2799141.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide](/img/structure/B2799143.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2799148.png)

![4-chloro-2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2799151.png)

![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2799152.png)